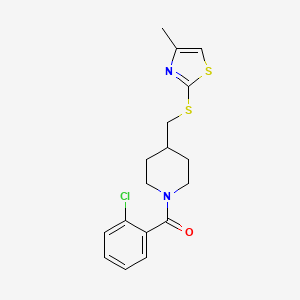
(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a chemical compound with the empirical formula C11H8ClNOS . It is related to the compound “(4-methylthiazol-2-yl)methanamine”, which has the molecular formula C5H8N2S .
Molecular Structure Analysis
The molecular weight of “(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is 237.71 . The SMILES string representation of the compound is "O=C(C1=CC=C(Cl)C=C1)C2=NC©=CS2" .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a solid . Its molecular weight is 237.71 , and its empirical formula is C11H8ClNOS .科学研究应用
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. They can act by blocking the biosynthesis of certain bacterial lipids or through other mechanisms against various bacterial species . The compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, potentially leading to the development of new antimicrobial drugs.
Anticancer and Antiproliferative Agents
Research has indicated that thiazole-containing compounds can exhibit anticancer and antiproliferative activities . This compound could be investigated for its potential to inhibit the growth of cancer cells, such as in breast adenocarcinoma, and could serve as a lead compound for drug design targeting various cancer types.
Anti-inflammatory Properties
Thiazoles are also recognized for their anti-inflammatory properties . The compound could be researched for its ability to reduce inflammation, which is a common symptom in many diseases, thus contributing to the development of new anti-inflammatory medications.
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects . This suggests that the compound could be valuable in the study of neurodegenerative diseases and might contribute to the creation of drugs that protect nerve cells from damage.
Antitumor and Cytotoxic Activity
Thiazole compounds have been reported to possess antitumor and cytotoxic activity . The compound could be tested on various human tumor cell lines to assess its effectiveness in killing cancer cells, which could lead to new treatments for cancer patients.
Antiviral Applications
Given the antiviral activity of some thiazole derivatives , this compound could be explored for its potential use in treating viral infections, possibly offering a new avenue for antiviral drug development.
Analgesic Effects
The analgesic activity of thiazoles makes them candidates for pain relief research . This compound could be analyzed for its pain-relieving properties, which might contribute to new analgesic drugs with fewer side effects.
Antithrombotic Activity
Thiazoles have been associated with antithrombotic activity, acting as fibrinogen receptor antagonists . The compound could be studied for its potential to prevent blood clots, which is crucial in the treatment of cardiovascular diseases.
安全和危害
属性
IUPAC Name |
(2-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c1-12-10-22-17(19-12)23-11-13-6-8-20(9-7-13)16(21)14-4-2-3-5-15(14)18/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXDRSSQRNGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
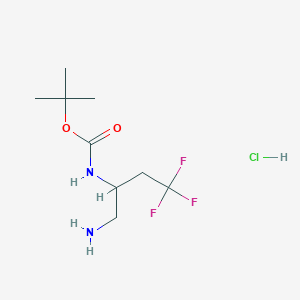
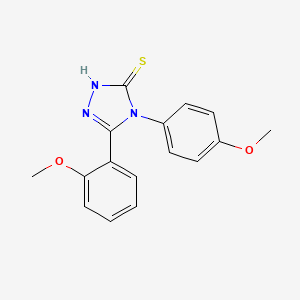

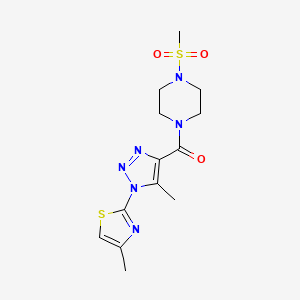
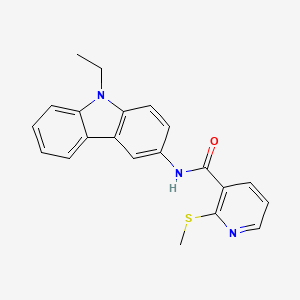
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)
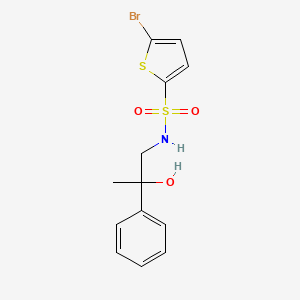
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2557747.png)
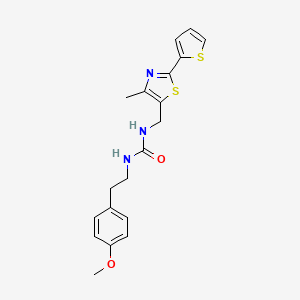
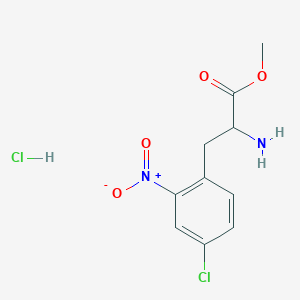
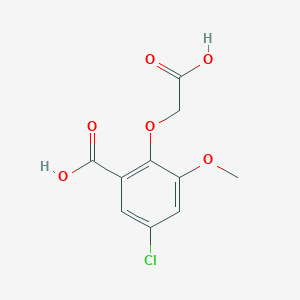
![4-Methyl-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2557755.png)